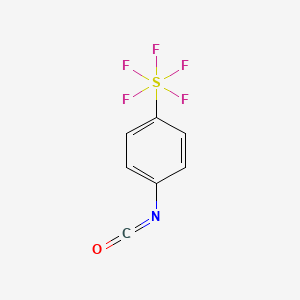
4-(Pentafluorosulfanyl)phenyl isocyanate
Overview
Description
4-(Pentafluorosulfanyl)phenyl isocyanate is a chemical compound with the molecular formula C7H4F5NOS and a molecular weight of 245.17 . It is an isocyanate compound mainly used in scientific research studies.
Molecular Structure Analysis
The InChI code for 4-(Pentafluorosulfanyl)phenyl isocyanate is1S/C7H4F5NOS/c8-15(9,10,11,12)7-3-1-6(2-4-7)13-5-14/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Insecticides
- Field : Agricultural Chemistry
- Application : The pentafluorosulfanyl group has been used in the synthesis of meta-diamide insecticides .
- Method : For the preparation of the SF5-based compounds, practical synthetic methods were applied .
- Results : Among the newly synthesized compounds, 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide showed high insecticidal activity, excellent selectivity to insects, and good levels of water solubility and log P values .
Bioconjugation and Drug Development
- Field : Medicinal Chemistry
- Application : The pentafluorosulfanyl group has been incorporated onto model amino acids using commercially available synthons substituted with this group .
- Method : This work investigates the influence of the –SF5 group on a variety of common synthetic transformations utilized in fields of bioconjugation and drug development, namely, amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions .
- Results : The influence of the novel substituent on the success of these common transformations is presented, and alternative approaches for those which proved unsatisfactory are proposed .
Chromatography and Mass Spectrometry
- Field : Analytical Chemistry
- Application : The pentafluorosulfanyl group, as part of various compounds, can be used in chromatography and mass spectrometry applications .
- Method : The specific methods of application would depend on the exact nature of the experiment or analysis being conducted .
- Results : The results would vary based on the specific experiment or analysis .
Activation of Nitro Groups
- Field : Organic Chemistry
- Application : Phenyl isocyanate, which can include “4-(Pentafluorosulfanyl)phenyl isocyanate”, is used in addition with triethylamine to activate nitro groups to undergo (C,O) 1,3-dipolar cycloaddition .
- Method : The nitro group (RCH2NO2) is converted to oxime-like dimers in the reaction: 4 PhNCO + 2 RCH2NO2 → 2 (PhNH)2CO + 2 CO2 + (RCNO)2 .
- Results : This reaction results in the formation of oxime-like dimers .
Biodegradation Studies
- Field : Environmental Science
- Application : The pentafluorosulfanyl group, as part of various compounds, can be used in biodegradation studies .
- Method : The specific methods of application would depend on the exact nature of the experiment or analysis being conducted .
- Results : The results would vary based on the specific experiment or analysis .
Bioconjugation and Drug Development
- Field : Medicinal Chemistry
- Application : The pentafluorosulfanyl group has been incorporated onto model amino acids using commercially available synthons substituted with this group .
- Method : This work investigates the influence of the –SF5 group on a variety of common synthetic transformations utilized in fields of bioconjugation and drug development, namely, amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions .
- Results : The influence of the novel substituent on the success of these common transformations is presented, and alternative approaches for those which proved unsatisfactory are proposed .
Safety And Hazards
This compound is classified as toxic and should be stored under argon . It is also moisture sensitive and should be refrigerated . Exposure should be limited, and personal protective equipment should be used when handling this compound . It is recommended to avoid breathing its dust or vapor and to avoid contact with skin and eyes .
Future Directions
The pentafluorosulfanyl group is a new bioisostere of the trifluoromethyl group, with growing importance in drug discovery . The unique properties of pentafluorosulfanyl-containing compounds make them a highly valuable class of fluorine-containing building blocks . Despite the challenges in synthesizing such compounds, recent advances have opened up new possibilities for their use in various scientific fields .
properties
IUPAC Name |
pentafluoro-(4-isocyanatophenyl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NOS/c8-15(9,10,11,12)7-3-1-6(2-4-7)13-5-14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIFUGCBLHVOBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pentafluorosulfanyl)phenyl isocyanate | |
CAS RN |
159689-43-7 | |
| Record name | 4-(pentafluorosulfanyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



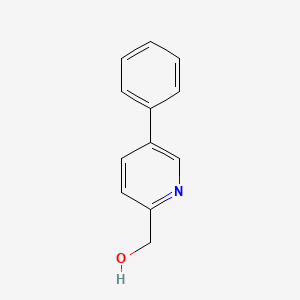

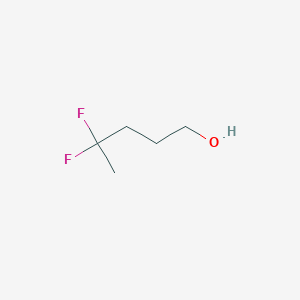
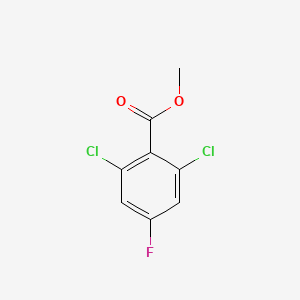
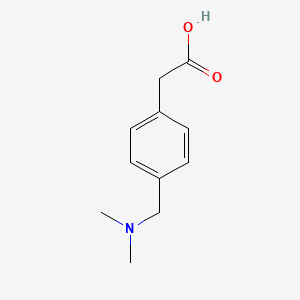
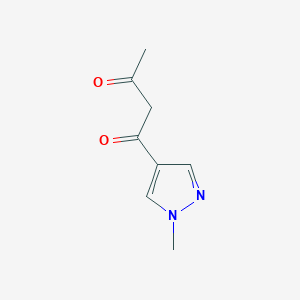
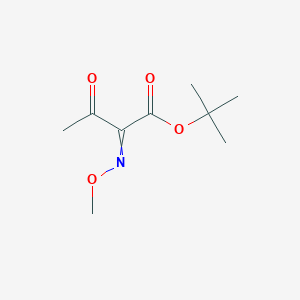
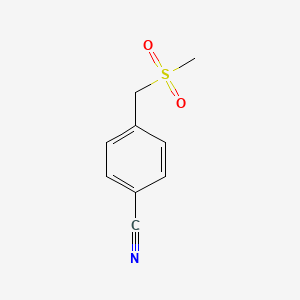
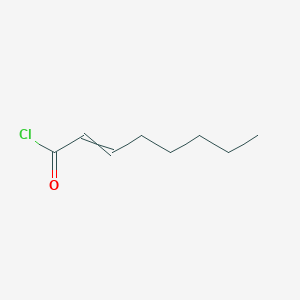
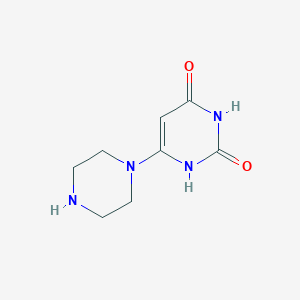

![2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B1422803.png)
![2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide](/img/structure/B1422804.png)
![1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1422808.png)